molecular formula C33H41N3O10S2 B1667775 Brecanavir CAS No. 313682-08-5

Brecanavir

Número de catálogo: B1667775
Número CAS: 313682-08-5
Peso molecular: 703.8 g/mol
Clave InChI: JORVRJNILJXMMG-OLNQLETPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Brecanavir se sintetiza mediante una serie de reacciones químicas que implican la formación de una estructura de arilsulfonamida basada en tirosina. La ruta sintética normalmente implica los siguientes pasos:

Los métodos de producción industrial de this compound implican la síntesis a gran escala utilizando condiciones de reacción similares, con optimización para el rendimiento y la pureza. El proceso incluye estrictas medidas de control de calidad para garantizar la consistencia y la eficacia del producto final.

Análisis De Reacciones Químicas

Brecanavir experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: this compound puede experimentar reacciones de oxidación, que pueden alterar su estructura química y reducir su eficacia.

    Reducción: También pueden producirse reacciones de reducción, que pueden afectar a la estabilidad y actividad del compuesto.

    Sustitución: Las reacciones de sustitución que implican this compound pueden conducir a la formación de varios derivados con diferentes propiedades farmacológicas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Brecanavir ejerce sus efectos inhibiendo la enzima proteasa del virus de la inmunodeficiencia humana tipo 1. Esta enzima es responsable de la escisión de la poliproteína gag-pol, que es esencial para la maduración de las partículas virales infecciosas. Al evitar esta escisión, this compound da como resultado la producción de partículas virales inmaduras no infecciosas. Los objetivos moleculares de this compound incluyen el sitio activo de la enzima proteasa del virus de la inmunodeficiencia humana tipo 1, y su mecanismo implica la unión a este sitio y el bloqueo de su actividad .

Comparación Con Compuestos Similares

Brecanavir es único entre los inhibidores de la proteasa debido a su alta potencia y eficacia contra el virus de la inmunodeficiencia humana tipo 1 resistente a múltiples inhibidores de la proteasa. Los compuestos similares incluyen:

La singularidad de this compound radica en su capacidad para mantener la eficacia contra las cepas resistentes del virus de la inmunodeficiencia humana tipo 1, lo que lo convierte en una opción valiosa para los pacientes con opciones de tratamiento limitadas.

Actividad Biológica

Brecanavir (BCV), a novel tyrosyl-based arylsulfonamide, is a potent protease inhibitor (PI) developed primarily for the treatment of HIV-1. Its unique structure and mechanism of action have led to significant interest in its biological activity, particularly against drug-resistant strains of HIV. This article provides a detailed overview of the biological activity of this compound, including its antiviral efficacy, pharmacokinetics, safety profile, and case studies from clinical trials.

Antiviral Efficacy

This compound has demonstrated remarkable antiviral activity in vitro against various strains of HIV-1, including those resistant to other protease inhibitors. Key findings include:

  • Potency : BCV exhibits 50% effective concentrations (EC50s) ranging from 0.2 to 0.53 nM, making it one of the most potent PIs available. It retains significant activity even in the presence of human serum, with a reduction factor of only 5.2-fold at 40% serum concentration .
  • Resistance Profiles : In studies involving clinical isolates from PI-experienced patients, this compound showed less than a 5-fold increase in EC50s against 80% of the isolates tested. This indicates its effectiveness against resistant strains compared to other PIs like amprenavir and indinavir .
  • Synergistic Effects : When combined with nucleoside reverse transcriptase inhibitors (NRTIs) such as stavudine and zidovudine, this compound exhibited synergistic antiviral effects. It was also additive with non-nucleoside reverse transcriptase inhibitors (NNRTIs) like nevirapine and efavirenz .

Pharmacokinetics

This compound's pharmacokinetic profile has been extensively studied:

  • Absorption : BCV is rapidly absorbed with peak plasma concentrations occurring between 2.5 to 5 hours post-dose. The compound demonstrates high first-pass elimination, resulting in low oral bioavailability .
  • Coadministration with Ritonavir : The combination of this compound with ritonavir significantly enhances its bioavailability by reducing clearance rates. This coadministration has been shown to achieve therapeutic plasma concentrations that exceed the estimated IC50 for resistant isolates .
  • Safety Profile : Clinical trials have reported that this compound is generally well tolerated, with mild to moderate adverse effects such as headaches and gastrointestinal disturbances being the most common .

Case Studies and Clinical Trials

Several clinical studies have investigated the safety and efficacy of this compound:

  • Phase II Trials : In a Phase IIa study involving HIV-infected patients, this compound demonstrated potent antiviral activity when administered in conjunction with ritonavir and NRTIs. The trial included 31 participants, where the majority had PI-sensitive virus at baseline .
  • Long-term Efficacy : A follow-up study assessed the long-term effects of this compound over 48 weeks, confirming its sustained antiviral activity and favorable safety profile .

Data Table: Summary of this compound's Biological Activity

ParameterValue/Description
EC50 (in vitro)0.2 - 0.53 nM
Potency vs Resistant Strains<5-fold increase in EC50 for 80% of isolates
Synergistic CombinationsAdditive with NRTIs and NNRTIs
Common Adverse EffectsHeadache, dizziness, gastrointestinal issues
Peak Plasma Concentration2.5 - 5 hours post-dose
CoadministrationImproved bioavailability with ritonavir

Propiedades

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N3O10S2/c1-20(2)14-36(48(39,40)25-8-9-29-30(13-25)45-19-44-29)15-28(37)27(35-33(38)46-31-17-43-32-26(31)10-11-41-32)12-22-4-6-24(7-5-22)42-16-23-18-47-21(3)34-23/h4-9,13,18,20,26-28,31-32,37H,10-12,14-17,19H2,1-3H3,(H,35,38)/t26-,27-,28+,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORVRJNILJXMMG-OLNQLETPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)OC5COC6C5CCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@@H](CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)O[C@H]5CO[C@@H]6[C@H]5CCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185296
Record name Brecanavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Brecanavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles.
Record name Brecanavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

313682-08-5
Record name Brecanavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313682-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brecanavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313682085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brecanavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brecanavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRECANAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E367I8C7FI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brecanavir
Reactant of Route 2
Brecanavir
Reactant of Route 3
Brecanavir
Reactant of Route 4
Reactant of Route 4
Brecanavir
Reactant of Route 5
Brecanavir
Reactant of Route 6
Brecanavir

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.